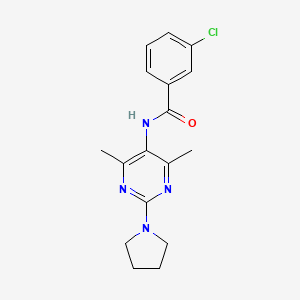
3-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide” is a chemical compound with a molecular formula of C10H17ClN4 . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of this compound could involve reactions of N-(4,4-dimethyl-2-oxo-2H-chromen-7-yl)-2-chloroacetamide with amines . The reaction mixture is precipitated by pouring into water, the precipitate is filtered off, washed with water, and dried at reduced pressure .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and may involve various intermediates. The percentage composition of the compound is calculated as: C 47.36%; H 3.73%; Cl 8.74%; N 10.36% .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. The crystal data collection of a similar compound was done using a colorless lath crystal (Et2O) to record reflections with I > 2 σ (I) on a Rigaku AF11 diffractometer .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Several studies have focused on synthesizing and evaluating the biological activities of pyrimidine derivatives, which are relevant due to their wide range of biological activities. These activities include antimicrobial properties, potential as anti-inflammatory and analgesic agents, and applications in treating conditions such as epilepsy and cancer. For example:
- The synthesis of novel pyrazolopyrimidines derivatives has been explored for their anticancer and anti-5-lipoxygenase activities, demonstrating the potential for these compounds in therapeutic applications (Rahmouni et al., 2016).
- Another study synthesized pyrimidine-azitidinone analogues, examining their antioxidant, in vitro antimicrobial, and antitubercular activities, highlighting the versatility of pyrimidine compounds in drug discovery (Chandrashekaraiah et al., 2014).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of pyrimidine derivatives are crucial for developing new compounds with potential therapeutic applications. Studies have demonstrated:
- The efficient synthesis under microwave irradiation of novel compounds, including pyrimidine derivatives, showcasing modern techniques to improve the synthesis process for these potentially bioactive compounds (Leyva-Acuña et al., 2020).
- Research into the synthesis of aromatic polyamides and polyimides based on pyrimidine and related structures, indicating the utility of these compounds beyond pharmaceuticals, potentially in materials science (Yang & Lin, 1995).
Antimicrobial and Antifungal Activities
Many pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies contribute to the search for new antimicrobial agents in response to growing antibiotic resistance:
- The synthesis and screening of novel heterocyclic compounds with a sulfamido moiety, including pyrimidine derivatives, have shown promising antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobials (Nunna et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-11-15(21-16(23)13-6-5-7-14(18)10-13)12(2)20-17(19-11)22-8-3-4-9-22/h5-7,10H,3-4,8-9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIHKRLXWYMOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

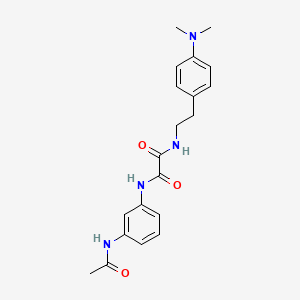
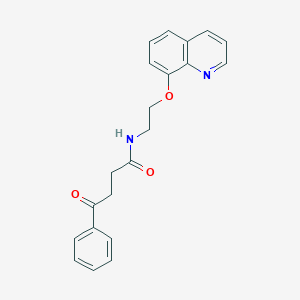


![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2744588.png)
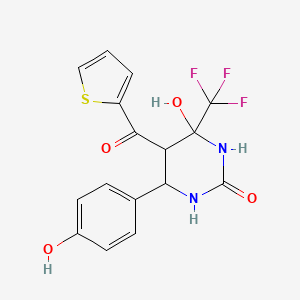

![Methyl 5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2744593.png)
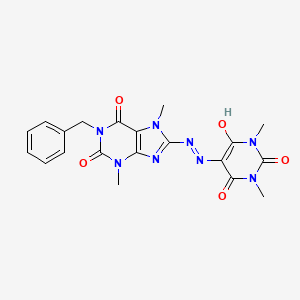
![6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2744595.png)
![2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B2744597.png)

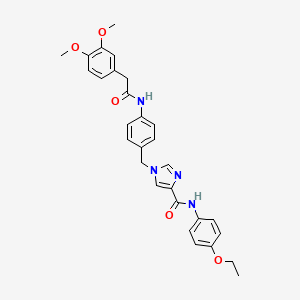
![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2744601.png)